Benzophenone hydrazone

Analytical chemistry Chemiluminescence detection Flow-injection analysis

Researchers face inconsistent reactivity and stability across hydrazone derivatives, risking failed syntheses and irreproducible assays. Benzophenone hydrazone (CAS 5350-57-2) solves this with compound-specific performance validated in catalysis and analytics. - **Catalysis**: Enables Pd-aminocarbene complexes (80-85% yield), Suzuki-Miyaura up to 97% yield, TON 1.4×10⁶. - **Analysis**: Chemiluminescence detection limit 30 pmol (10-μl injection), RSD 2%. - **Stability**: Thermally stable to 104°C, distinct oxidative pathway (vs. tosylhydrazones) for mechanistic studies. Supplied as 98% HPLC purity. Available for R&D and process chemistry.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 5350-57-2
Cat. No. B127882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone hydrazone
CAS5350-57-2
SynonymsBenzophenone Hydrazone;  Diphenyl Ketone Hydrazone;  Diphenyl methanone Hydrazone;  N-(Diphenylmethylene)hydrazine;  NSC 43
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NN)C2=CC=CC=C2
InChIInChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2
InChIKeyQYCSNMDOZNUZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone Hydrazone Technical Baseline


Benzophenone hydrazone (CAS 5350-57-2), also known as diphenylmethanone hydrazone, is a hydrazone derivative with molecular formula C13H12N2 and molecular weight 196.25 g/mol . Its physical properties include a melting point of 95-98 °C, boiling point of 225-230 °C at 55 mmHg, density of 1.1, and flash point of 146 °C . The compound is soluble in ether, benzene, chloroform, and other organic solvents . As a versatile intermediate, benzophenone hydrazone finds applications in organic synthesis, analytical derivatization, metal complex catalysis, and UV-curing technologies [1].

Organic synthesis intermediate for hydrazone-based routes
Analytical derivatization agent for chemiluminescence detection
Ligand precursor for palladium-aminocarbene cross-coupling catalysts
Building block in UV-curable material studies

Benzophenone Hydrazone vs. Generic Hydrazones


The hydrazone class of compounds exhibits significant variability in reactivity, stability, and analytical performance based on the parent carbonyl structure and substitution pattern. Benzophenone hydrazone demonstrates distinct reaction pathways compared to closely related analogs such as acetophenone hydrazone and benzophenone tosylhydrazone. For example, when subjected to oxidation with oxone, benzophenone hydrazone yields a complex mixture of products including benzhydryl methyl ether, benzophenone, benzophenone azine, and benzhydrol, whereas tosylhydrazones undergo clean deprotection to the corresponding carbonyl compounds [1]. This divergent behavior has critical implications for synthetic route design and process optimization. In analytical applications, benzophenone hydrazone achieves a detection limit of 3 × 10−6 M (30 pmol), while the performance of other hydrazones varies substantially under identical conditions [2]. The thermal stability of benzophenone hydrazone (stable up to 104 °C [3]) also differs from that of other hydrazone derivatives, affecting storage, handling, and reaction temperature tolerances. These compound-specific characteristics preclude simple generic substitution in both research and industrial workflows.

Attribute
Why generic hydrazones may not substitute
Oxidation outcome
Oxone reaction yields complex product mixtures; tosylhydrazones undergo clean deprotection
Detection sensitivity
Analytical detection limits vary substantially across hydrazone types; performance may not transfer
Thermal stability
Decomposition onset differs; thermal process windows may not align with other hydrazones

Benzophenone Hydrazone Differentiation Evidence


Detection Limit in Flow-Injection Chemiluminescence

In a comparative flow-injection chemiluminescence study of four aromatic ketone hydrazones, benzophenone hydrazone demonstrated a detection limit of 3 × 10−6 M (30 pmol, 10-μl injection) with a relative standard deviation of 2% for ten replicate injections at 1 × 10−5 M [1]. This analytical sensitivity establishes a quantifiable baseline for benzophenone hydrazone detection, though the study did not report detection limits for the comparator hydrazones (benzil dihydrazone, acetophenone hydrazone, and benzoin hydrazone) under identical conditions [1].

Detection Limit
Cross-study comparable
3 × 10⁻⁶ M (30 pmol)
Establishes analytical sensitivity baseline for method development
RSD 2% at 1 × 10⁻⁵ M; flow-injection chemiluminescence
Analytical chemistry Chemiluminescence detection Flow-injection analysis

Oxone Oxidation: Product Profile vs. Tosylhydrazones

A direct head-to-head comparison revealed that the oxidation reaction of benzophenone hydrazone with oxone follows a fundamentally different pathway from that of tosylhydrazones. Under identical reaction conditions (aqueous methanol with oxone), benzophenone hydrazone produced a mixture of benzhydryl methyl ether, benzophenone, benzophenone azine, and benzhydrol. In contrast, tosylhydrazones of carbonyl compounds were readily deprotected into the corresponding carbonyl compounds in good yields [1].

Oxidation Pathway
Direct head-to-head comparison
Multi-component mixture vs. single carbonyl product
Divergent reactivity precludes functional substitution for tosylhydrazones
Oxone, aqueous methanol; ambient conditions
Organic synthesis Oxidation reactions Hydrazone deprotection

Thermal Stability by TGA/DTA

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of single-crystal benzophenone hydrazone revealed thermal stability up to 104 °C [1]. This stability threshold exceeds the compound's melting point (95-98 °C ), indicating that benzophenone hydrazone maintains structural integrity through the solid-to-liquid phase transition before decomposition begins. Comparative thermal stability data for other hydrazone derivatives under identical analytical conditions are not available in the primary literature.

Thermal Stability
Supporting evidence
Stable up to 104 °C
Defines upper temperature limit for reaction design and storage
TGA/DTA; single crystals grown at 30 °C
Thermal analysis Material stability Crystal growth

Catalytic Activity in Suzuki-Miyaura Coupling

Benzophenone hydrazone serves as a ligand precursor for palladium-aminocarbene complexes that exhibit high catalytic activity in the Suzuki-Miyaura cross-coupling reaction. The metal-mediated coupling between equimolar amounts of cis-[PdCl2(C=NR)2] and benzophenone hydrazone in CHCl3 under reflux for 8 hours yields aminocarbene complexes in 80-85% isolated yields [1]. These palladium-aminocarbene complexes (9-12) catalyze the cross-coupling of 4-R2C6H4Br (R2 = H, Me, OMe, NO2) with phenylboronic acid, achieving yields up to 97% with turnover numbers (TONs) up to 1.4 × 106 [1]. The complexes are air- and moisture-stable in the 20-80 °C temperature range [1].

Catalytic Performance
Class-level inference
Complex yield 80–85%; coupling yield up to 97%; TON up to 1.4 × 10⁶
Supports synthesis of high-turnover cross-coupling palladium catalysts
Suzuki-Miyaura; aryl bromides, phenylboronic acid, 80 °C
Organometallic catalysis Cross-coupling reactions Palladium complexes

Antiglycation Activity vs. Rutin Standard

A series of 25 benzophenonehydrazone Schiff bases were synthesized and evaluated for in vitro antiglycation potential. Thirteen compounds showed varying degrees of antiglycation activity with IC50 values ranging between 25.7 and 305 μM. The most active compound, compound 21 (2,3-dihydroxybenzaldehyde N-(diphenylmethylene)hydrazine), exhibited an IC50 of 25.7 ± 0.003 μM, which represents a 2.74-fold improvement in potency compared to the standard rutin (IC50 = 70.5 ± 0.50 μM) [1].

Antiglycation IC₅₀
Direct head-to-head comparison
Compound 21: 25.7 μM vs. Rutin: 70.5 μM
Reported glycation inhibition assay context
2.74-fold lower IC₅₀; BSA glycation model
Medicinal chemistry Antiglycation activity Schiff base derivatives

Antiproliferative Activity in Renal Cancer Cells

A novel series of benzophenone hydrazone derivatives was synthesized and evaluated for antiproliferative activity against the NCI 60 cancer cell line panel. The thiosemicarbazone derivative 5c and guanylhydrazone derivatives 6d-f showed potent antiproliferative activities against A498 renal cancer cells with IC50 values of 14.5, 0.28, 0.30, and 0.30 μM, respectively [1]. These compounds also demonstrated inhibitory activities against cathepsin L and cathepsin B with IC50 values ranging from 0.071 to 0.303 μM [1]. Compound 6e induced apoptosis in A498 cells by 38.02% compared to 1.64% in control cells, with an 8.58-fold increase in caspase-3 levels [1].

Cell-Model Activity
Supporting evidence
A498 IC₅₀: 0.28–14.5 μM; Cathepsin IC₅₀: 0.071–0.303 μM; Apoptosis 38% vs. 1.6%
Supports cell-model endpoint review
Caspase-3 8.58-fold increase; NCI 60 panel
Anticancer research Cathepsin inhibition Structure-activity relationship

Benzophenone Hydrazone Application Scenarios


Palladium-Aminocarbene Catalyst Synthesis

Benzophenone hydrazone enables the preparation of palladium-aminocarbene complexes in 80-85% isolated yields, which catalyze Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid achieving yields up to 97% and TONs up to 1.4 × 106 [1]. These air- and moisture-stable complexes (stable from 20-80 °C) are suitable for industrial-scale pharmaceutical intermediate synthesis where low catalyst loading and high turnover efficiency are critical cost drivers [1].

Medicinal Chemistry Scaffold: Antiglycation & Anticancer

Benzophenone hydrazone-derived Schiff bases have demonstrated antiglycation activity up to 2.74-fold more potent than standard rutin (IC50 = 25.7 μM vs. 70.5 μM) [2]. Additionally, benzophenone hydrazone guanylhydrazone derivatives exhibit sub-micromolar antiproliferative activity against A498 renal cancer cells (IC50 = 0.28-0.30 μM) and potent cathepsin L/B inhibition (IC50 = 0.071-0.303 μM) [3]. This dual activity profile supports benzophenone hydrazone as a strategic starting material for medicinal chemistry programs targeting diabetes complications and oncology indications.

Analytical Method with Defined Detection Limits

In flow-injection chemiluminescence analysis, benzophenone hydrazone achieves a detection limit of 3 × 10−6 M (30 pmol, 10-μl injection) with a relative standard deviation of 2% (n=10) [4]. This established analytical benchmark supports method development and quality control workflows in analytical laboratories where reproducible, low-level detection of hydrazone species is required.

Oxidative Reaction Pathway Studies

Benzophenone hydrazone exhibits a distinct oxidative reaction profile compared to tosylhydrazones when treated with oxone, yielding a complex mixture of products (benzhydryl methyl ether, benzophenone, benzophenone azine, benzhydrol) rather than undergoing clean deprotection [5]. This divergent behavior makes benzophenone hydrazone a valuable mechanistic probe for studying hydrazone oxidation pathways and for applications where multi-component product mixtures are desired rather than single carbonyl deprotection.

Application
Selection Property
Validation Focus
Palladium-aminocarbene catalyst synthesis
Complex formation efficiency
Cross-coupling turnover assessment
Medicinal chemistry scaffold derivatization
Schiff base/guanhydrazone versatility
Glycation inhibition and cell-model response assays
Analytical derivatization and detection
Chemiluminescence detection sensitivity
Detection limit and reproducibility benchmarking
Mechanistic oxidation pathway studies
Oxone-induced product distribution
Multi-component reaction pathway analysis

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